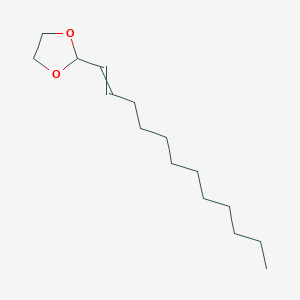
2-(Dodec-1-EN-1-YL)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dodec-1-EN-1-YL)-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring and a dodecenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodec-1-EN-1-YL)-1,3-dioxolane typically involves the reaction of dodecenyl alcohol with a suitable dioxolane precursor under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dodec-1-EN-1-YL)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives.
Reduction: Reduction reactions can lead to the formation of dodecyl-substituted dioxolanes.
Substitution: The dodecenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include various dioxolane derivatives with different functional groups, which can be further utilized in synthetic applications.
Scientific Research Applications
2-(Dodec-1-EN-1-YL)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of biological processes and as a potential bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dodec-1-EN-1-YL)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The dioxolane ring and dodecenyl side chain contribute to its reactivity and ability to interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Dodec-1-EN-1-YL)-1,3-dioxolane is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dioxolane ring and dodecenyl side chain make it versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
634592-20-4 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
2-dodec-1-enyl-1,3-dioxolane |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-16-13-14-17-15/h11-12,15H,2-10,13-14H2,1H3 |
InChI Key |
SBHNEVPYMYHHEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CC1OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


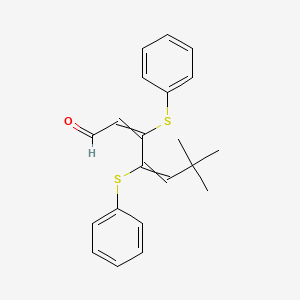
![Methanesulfonamide, N,N'-[1,1'-biphenyl]-2,2'-diylbis[1,1,1-trifluoro-](/img/structure/B12580953.png)

![1,3-Dithiolo[4,5-c]furan-2-thione](/img/structure/B12580958.png)
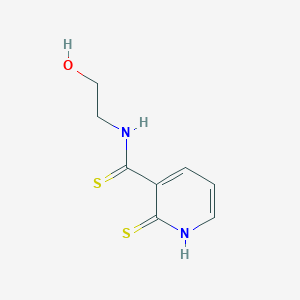
![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12580973.png)

![6,10-Dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one](/img/structure/B12580984.png)

![1,1'-{[2-(4-Nitrophenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12580997.png)
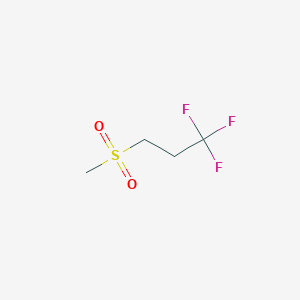
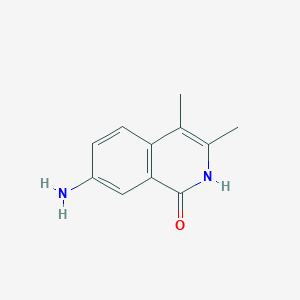
![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12581012.png)
![4-Pyridinecarboxamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12581039.png)
